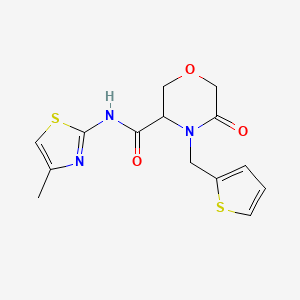

N-(4-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-9-8-22-14(15-9)16-13(19)11-6-20-7-12(18)17(11)5-10-3-2-4-21-10/h2-4,8,11H,5-7H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLVZWLPICWGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H15N3O4S2

- Molecular Weight : 389.5 g/mol

- CAS Number : 1421441-14-6

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Notably, compounds with similar structures have been shown to:

- Inhibit Tubulin Polymerization : This leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .

- Activate Apoptotic Pathways : By inducing stress responses in cancer cells, these compounds can trigger programmed cell death mechanisms .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related thiazole derivatives. For instance:

- In Vitro Studies : Compounds similar to N-(4-methylthiazol-2-yl)-5-oxo have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | NCI-H460 | 3.5 |

| N-(4-methylthiazol-2-yl)-5-oxo | SF-268 | 4.0 |

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Preliminary results suggest that it exhibits activity against several bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Shows moderate activity against Escherichia coli.

Case Studies

- Case Study on Cancer Xenografts : In a study involving human prostate cancer xenografts (PC-3), treatments with derivatives similar to N-(4-methylthiazol-2-yl)-5-oxo resulted in tumor growth inhibition rates ranging from 20% to 40% compared to control groups .

- Assessment of Multidrug Resistance : Another study highlighted the ability of certain derivatives to overcome multidrug resistance (MDR) mechanisms in cancer cells, suggesting that structural modifications could enhance their therapeutic efficacy against resistant strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a. Morpholine Derivatives

- N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (): These compounds replace the 5-oxo-morpholine core with a 2-thioxoacetamide-morpholine hybrid.

- (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (): This derivative features a 3-oxomorpholino-phenyl group linked to an oxazolidinone ring. The additional oxazolidinone moiety may confer antibacterial activity, a property absent in the target compound’s current evidence .

b. Thiazole and Thiophene Modifications

- Nitrothiophene carboxamides () : Compounds like N-(4-(3-methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide include a nitro group on the thiophene ring, enhancing antibacterial potency (99.05% purity, 99% yield) but reducing solubility due to increased hydrophobicity. The target compound’s thiophen-2-ylmethyl group may offer better bioavailability .

- 5-arylidene derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide (): These compounds feature a thioxothiazolidinone core instead of morpholine, showing mild antiproliferative activity.

Substituent Effects on Activity and Physicochemical Properties

a. Thiophene vs. Benzyl Substituents

- Thiophen-2-ylmethyl (Target Compound) : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in nitrothiophene antibacterials .

- Melting points for benzyl derivatives range from 186–207°C, suggesting higher crystallinity than thiophene analogs .

b. 4-Methylthiazole vs. Other Thiazole Derivatives

- 4-Methylthiazole (Target Compound) : The methyl group may improve lipophilicity and membrane permeability. Similar 4-methylthiazol-2-yl groups in ’s sulfonamide derivatives demonstrate enhanced pharmacokinetic profiles .

- Unsubstituted Thiazole (, e.g., Compound 9) : Lower steric hindrance may favor enzyme inhibition but reduce selectivity. Yields for unsubstituted thiazoles are higher (83–90%) compared to methyl-substituted analogs .

Key Research Findings and Implications

Biological Activity : The target compound’s morpholine-thiophene-thiazole architecture aligns with antibacterial and enzyme-inhibiting scaffolds (e.g., ’s nitrothiophenes). However, the lack of a nitro or thioxo group may limit its potency compared to these analogs .

Synthetic Feasibility : Coupling reactions using HATU/Et3N (as in ) are likely optimal for synthesizing the target compound, though yields may vary due to steric effects from the 4-methylthiazole group .

Physicochemical Properties : The target compound’s melting point is expected to fall between 150–190°C, similar to morpholine-thiazole hybrids (). Its solubility may exceed nitrothiophene derivatives due to the polar 5-oxo-morpholine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.